1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor. For example, starting with 3-fluoro-5-methylbenzene, bromination and chloromethylation reactions can be carried out sequentially to introduce the bromine and chloromethyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using bromine and chlorine sources. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and solvents may be used to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine or chlorine, leading to the displacement of the halide ion . In elimination reactions, the base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of a halide ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar structure but lacks the methyl group.
2-Bromobenzyl chloride: Similar structure but lacks the fluorine and methyl groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene is unique due to the presence of multiple halogen atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications .
Eigenschaften
Molekularformel |
C8H7BrClF |
---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
1-bromo-2-(chloromethyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-7(9)6(4-10)8(11)3-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
WCLAPRPESGJADP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.